3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one
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Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound that features a brominated pyrazole ring attached to a cyclobutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the bromination of pyrazole derivatives followed by cyclization reactions. One common method includes the use of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated pyrazole ring to other functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various pyrazole derivatives .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile: Similar in structure but with a nitrile group instead of a ketone.
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is unique due to its cyclobutanone moiety, which imparts distinct chemical and physical properties.
Biological Activity
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a cyclobutanone moiety substituted with a 4-bromo-1H-pyrazole group. This unique structure is believed to contribute to its biological activity by influencing interactions with molecular targets.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazoles have been reported to possess antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the bromine atom may enhance the compound's efficacy against these pathogens.
- Anti-inflammatory Effects : Compounds containing the pyrazole nucleus have demonstrated anti-inflammatory activity. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .
- Anticancer Potential : Some pyrazole derivatives have been investigated for their anticancer properties. For instance, modifications of the pyrazole structure have led to compounds that show promise in inhibiting tumor growth through various mechanisms .
The mechanism of action for this compound is primarily based on its ability to interact with specific enzymes and receptors. The bromine atom may enhance binding affinity and selectivity towards these targets. The cyclobutanone ring is also thought to stabilize interactions with biomolecules, thereby modulating their activity .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against E. coli, S. aureus | |
Anti-inflammatory | Inhibition of TNF-α, IL-6 | |
Anticancer | Potential inhibition of tumor growth |
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, compounds similar to this compound were shown to reduce edema in animal models significantly. The results indicated that specific substitutions on the pyrazole ring could enhance anti-inflammatory effects comparable to standard drugs like indomethacin .
Case Study: Antimicrobial Efficacy
Another significant study focused on the antimicrobial properties of pyrazole derivatives. Compounds were screened against various bacterial strains, revealing that modifications in the structure could lead to improved efficacy. For example, compounds with aliphatic amide linkages showed heightened activity against Klebsiella pneumonia and other resistant strains .
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)cyclobutan-1-one |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6H,1-2H2 |
InChI Key |
UVWGKUJIOCYTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)N2C=C(C=N2)Br |
Origin of Product |
United States |
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